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molecular formula C8H6ClF2NO3S B3099861 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide CAS No. 1354960-67-0

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide

Cat. No. B3099861
M. Wt: 269.65 g/mol
InChI Key: NWBXRGISZTYCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685977B2

Procedure details

5-chloro-2,4-difluorobenzoic acid (0.291 g, 1.511 mmol), N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.438 g, 2.285 mmol) and 4-dimethylaminopyridine (0.420 g, 3.438 mmol) were suspended in DCM (5 mL). Methanesulfonamide (0.222 g, 2.334 mmol) was added and the mixture was stirred at room temperature for 18 hours. The reaction mixture was diluted with DCM (10 mL) and washed with aqueous HCl solution (2 M, 2×15 mL). The organic layer was dried with a phase separating cartridge and concentrated in vacuo to yield the title compound as a white solid (0.388 g):
Quantity
0.291 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step Two
Quantity
0.222 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.C(N=C=NCCCN(C)C)C.[CH3:25][S:26]([NH2:29])(=[O:28])=[O:27]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([NH:29][S:26]([CH3:25])(=[O:28])=[O:27])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.291 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)F)F
Step Two
Name
Quantity
0.438 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0.222 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Four
Name
Quantity
0.42 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous HCl solution (2 M, 2×15 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried with a phase
CUSTOM
Type
CUSTOM
Details
separating cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)NS(=O)(=O)C)C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.388 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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